molecular formula C17H18F2N4O2 B2837553 N-(2,6-difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034575-95-4

N-(2,6-difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2837553
CAS No.: 2034575-95-4
M. Wt: 348.354
InChI Key: GBTIWJOJWMQPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O2 and its molecular weight is 348.354. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The synthesis of novel pyrimidine derivatives, including those related to "N-(2,6-difluorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide," has been explored to develop compounds with potential biological activities. The research focuses on the efficient multi-component synthesis, highlighting the compound's role as a precursor or intermediate in the synthesis of heterocyclic compounds with varying biological activities (Parveen et al., 2017).

Pharmacological Applications

  • Certain derivatives of the compound show significant anti-proliferative activities against human breast cancer cell lines, suggesting a potential application in cancer therapy. The structure-activity relationship (SAR) analysis revealed that specific moieties attached to the pyrimidine core can enhance anti-proliferative activities, underlining the importance of chemical modifications for therapeutic efficacy (Parveen et al., 2017).

Biological Activity and Mechanisms of Action

  • The compound's derivatives have been evaluated for their binding affinity and molecular docking against specific receptors, indicating their utility in drug discovery and development. For instance, studies involving estrogen receptor binding affinity and molecular docking of pyrimidine-piperazine-chromene and quinoline conjugates provide insights into the molecular basis of their biological activities (Parveen et al., 2017).

Emerging Therapeutic Targets

  • Research into the molecular interaction of similar piperidine-based compounds with cannabinoid receptors sheds light on the structural requirements for binding and activity. This information is crucial for the design of receptor-specific antagonists or agonists, potentially applicable to a range of therapeutic areas, including pain management, neurodegenerative diseases, and psychiatric disorders (Shim et al., 2002).

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-11-20-8-7-15(21-11)25-12-4-3-9-23(10-12)17(24)22-16-13(18)5-2-6-14(16)19/h2,5-8,12H,3-4,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTIWJOJWMQPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.